

Structure Elucidation of 4-chloro-N-ethylpyrimidin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-chloro-N-ethylpyrimidin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4-chloro-N-ethylpyrimidin-2-amine**. The document details the analytical techniques and methodologies used to confirm the chemical structure of this compound, presenting a hypothetical but realistic set of spectroscopic data for illustrative purposes. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis and characterization of novel chemical entities.

Molecular Structure and Properties

4-chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula $C_6H_8ClN_3$. The structural confirmation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Property	Value
Molecular Formula	$C_6H_8ClN_3$
Molecular Weight	157.60 g/mol
IUPAC Name	4-chloro-N-ethylpyrimidin-2-amine
CAS Number	86575-65-7[1][2]

Spectroscopic Data Analysis

The following sections present the predicted spectroscopic data for **4-chloro-N-ethylpyrimidin-2-amine** and the rationale behind the interpretation of these data for structure confirmation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **4-chloro-N-ethylpyrimidin-2-amine** in CDCl₃ is summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.15	d, J = 5.2 Hz	1H	H-6
6.50	d, J = 5.2 Hz	1H	H-5
5.50	br s	1H	NH
3.45	q, J = 7.2 Hz	2H	-CH ₂ -
1.25	t, J = 7.2 Hz	3H	-CH ₃

The downfield doublet at 8.15 ppm is characteristic of a proton adjacent to a nitrogen atom in a heteroaromatic ring. The coupling constant of 5.2 Hz suggests coupling to a vicinal proton, which appears as a doublet at 6.50 ppm. The broad singlet at 5.50 ppm is indicative of an amine proton. The quartet at 3.45 ppm and the triplet at 1.25 ppm are characteristic of an ethyl group, with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **4-chloro-N-ethylpyrimidin-2-amine** in CDCl₃ is detailed below.

Chemical Shift (δ , ppm)	Assignment
162.5	C-2
161.0	C-4
158.0	C-6
108.0	C-5
38.0	-CH ₂ -
15.0	-CH ₃

The signals in the downfield region (158.0-162.5 ppm) are typical for carbon atoms in a pyrimidine ring. The signal at 161.0 ppm is assigned to the carbon atom bearing the chlorine atom (C-4), while the signal at 162.5 ppm corresponds to the carbon atom attached to the two nitrogen atoms (C-2). The upfield signals at 38.0 ppm and 15.0 ppm are assigned to the ethyl group carbons.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum of **4-chloro-N-ethylpyrimidin-2-amine** would show a molecular ion peak and several fragment ions.

m/z	Relative Intensity (%)	Assignment
157/159	100/33	[M] ⁺ / [M+2] ⁺
142	80	[M - CH ₃] ⁺
128	60	[M - C ₂ H ₅] ⁺
122	40	[M - Cl] ⁺

The molecular ion peak [M]⁺ at m/z 157 and the [M+2]⁺ peak at m/z 159 with a ratio of approximately 3:1 are characteristic of a compound containing one chlorine atom. The fragmentation pattern can be explained by the loss of a methyl radical (m/z 142), an ethyl radical (m/z 128), and a chlorine radical (m/z 122).

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **4-chloro-N-ethylpyrimidin-2-amine** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium	N-H stretch
2970, 2880	Medium	C-H stretch (aliphatic)
1620	Strong	C=N stretch (ring)
1580	Strong	C=C stretch (ring)
1250	Strong	C-N stretch
800	Strong	C-Cl stretch

The N-H stretching vibration around 3350 cm⁻¹ confirms the presence of the secondary amine. The bands in the 1580-1620 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations. The strong absorption at 800 cm⁻¹ is indicative of a C-Cl bond.

Experimental Protocols

The following are standard experimental protocols for the spectroscopic analysis of **4-chloro-N-ethylpyrimidin-2-amine**.

NMR Spectroscopy

- Instrument: A 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of solvent.
- ¹H NMR: Standard proton experiment with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

- ^{13}C NMR: Proton-decoupled carbon experiment with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

Mass Spectrometry

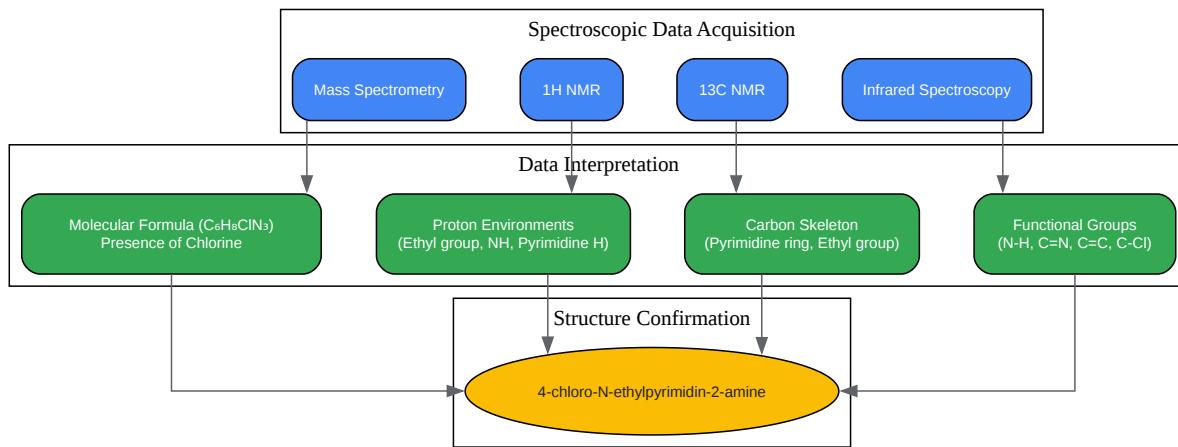
- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Inlet System: Direct insertion probe or gas chromatography inlet.
- Mass Range: m/z 50-500.

Infrared Spectroscopy

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the sample on a KBr plate or a KBr pellet containing approximately 1% of the sample.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **4-chloro-N-ethylpyrimidin-2-amine** based on the spectroscopic data.



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*Workflow for the structure elucidation of **4-chloro-N-ethylpyrimidin-2-amine**.*

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a consistent and unambiguous confirmation of the structure of **4-chloro-N-ethylpyrimidin-2-amine**. This guide outlines the key spectroscopic features and experimental methodologies that are fundamental to the structural characterization of such heterocyclic compounds, providing a valuable resource for professionals in the fields of chemical research and drug development.

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References

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